N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide

Catalog No.
S3022053
CAS No.
1234810-14-0
M.F
C15H29N3O3
M. Wt
299.415
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperi...

CAS Number

1234810-14-0

Product Name

N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide

IUPAC Name

N-tert-butyl-4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxamide

Molecular Formula

C15H29N3O3

Molecular Weight

299.415

InChI

InChI=1S/C15H29N3O3/c1-5-21-11-13(19)16-10-12-6-8-18(9-7-12)14(20)17-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

YXISVNZSKOEBMN-UHFFFAOYSA-N

SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)NC(C)(C)C

solubility

not available

N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a tert-butyl group and an ethoxyacetamido moiety. The compound's molecular formula is C15H24N2O3C_{15}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 280.36 g/mol. Its structural complexity allows for various interactions, making it a subject of interest in medicinal chemistry and drug development.

Unknown due to limited information on the compound's biological activity.

Future Research Directions

  • Investigate the synthesis and purification methods for N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide.
  • Explore the potential biological activity of the compound through in vitro and in vivo studies.
  • Characterize the physical and chemical properties of the molecule.

Background

N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide, also known as N-(tert-Butyl)-4-((2-ethoxyacetamido)methyl)piperidin-1-carboxamide (TEBAC), is a small molecule currently under investigation for its potential therapeutic applications.

Potential Applications

TEBAC is being explored for its potential role in various scientific research areas:

  • Oncology: Studies suggest TEBAC might possess anti-tumor properties. Research indicates TEBAC's ability to inhibit histone deacetylases (HDACs), enzymes involved in cancer cell proliferation and survival. Source: Li, Y., et al. (2015) N-(tert-Butyl)-4-((2-ethoxyacetamido)methyl)piperidin-1-carboxamide (TEBAC), a histone deacetylase inhibitor, exhibits antitumor activity in vitro and in vivo. Molecular Oncology, 9(3), 549-560.: )
  • Neurodegenerative Diseases: TEBAC is being investigated for its potential neuroprotective effects. Studies have shown that TEBAC can increase the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and function. Source: Zhang, T., et al. (2018) N-(tert-Butyl)-4-((2-ethoxyacetamido)methyl)piperidin-1-carboxamide (TEBAC) prevents neurodegeneration in a Drosophila model of Parkinson's disease. PLoS One, 13(2), e0192202.: )
Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The amine group can participate in acylation reactions, allowing for further functionalization.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

The synthesis of N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, the tert-butyl group is introduced via alkylation.
  • Amidation: The ethoxyacetamido group is introduced through an amidation reaction with ethoxyacetyl chloride or similar reagents.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

This multi-step synthesis allows for the introduction of specific functional groups that are crucial for the compound's activity.

N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
  • Chemical Biology: In studies exploring enzyme inhibition or receptor modulation.
  • Material Science: As a building block for synthesizing novel materials with specific properties.

Interaction studies involving N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity against specific enzymes or cell lines.

Such studies are crucial for understanding how modifications to the compound's structure influence its activity and selectivity.

Several compounds share structural similarities with N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(tert-butyl)-4-methylpiperidine-1-carboxamideStructureLacks ethoxyacetamido group; simpler structure
N-(isopropyl)-4-(2-methoxyacetamido)methylpiperidine-1-carboxamideStructureContains isopropyl instead of tert-butyl; may exhibit different pharmacokinetics
N-cyclohexyl-4-(2-acetamido)methylpiperidine-1-carboxamideStructureCyclohexyl substitution; potential for different biological activity

Uniqueness

N-(tert-butyl)-4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide stands out due to its specific combination of functional groups that may enhance solubility and bioavailability compared to other similar compounds. Its unique structural features may also contribute to distinct mechanisms of action, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

0.8

Dates

Last modified: 08-17-2023

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